

Thermal Stability of C-82 Fullerene: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C-82

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Introduction

C-82 fullerene, a member of the higher fullerene family, consists of 82 carbon atoms arranged in a closed cage structure. While the thermal properties of the more common C-60 and C-70 fullerenes have been extensively studied, detailed experimental data on the thermal stability of pristine **C-82** remains limited in publicly accessible literature. This guide synthesizes the available information on the thermal behavior of **C-82** and related fullerene structures, providing a framework for understanding its stability and outlining the experimental methods used in its assessment. The unique electronic properties of **C-82** and its endohedral derivatives, such as Gd@**C-82**, make it a molecule of significant interest in materials science and nanomedicine, rendering its thermal stability a critical parameter for application development.

Thermal Stability Analysis: Current State of Knowledge

Direct and comprehensive quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for isolated **C-82** fullerene is not extensively reported in the reviewed scientific literature. However, insights into its thermal behavior can be extrapolated from studies on fullerene mixtures and endohedral **C-82** derivatives.

Theoretical studies suggest that among the nine isolated-pentagon-rule (IPR) isomers of **C-82**, the C2(3) isomer is a stable, empty fullerene structure that can be isolated.^[1] Computational studies on various fullerene isomers, from C20 to C720, indicate that thermodynamic stability generally increases with the size of the fullerene molecule, although this trend may be influenced by the specifics of the computational methods used.^[2]

Experimental work on endohedral metallofullerenes provides some indication of the **C-82** cage's resilience. For instance, a study on Gd@**C-82** revealed that the metallofullerene structure fully collapsed at 580 °C under ultra-high vacuum conditions. This decomposition temperature is noted to be lower than that of C-60, suggesting that the encapsulated metal atom can influence the deformation and subsequent breakdown of the carbon cage. The decomposition product was identified as a graphite-like material with defects, with the gadolinium atoms aggregating separately.

It is important to note that the thermal stability of fullerenes can be significantly influenced by the experimental atmosphere. In an inert atmosphere, the primary thermal event is sublimation, while in an oxidizing atmosphere, combustion to carbon oxides occurs at lower temperatures. For mixed fullerenes (a mixture of C-60, C-70, and higher fullerenes), sublimation in a nitrogen atmosphere has been observed to begin just past 500 °C, with a significant portion remaining as a carbonized residue even at 1000 °C.^[3] This behavior is attributed to the competition between sublimation and polymerization of the higher fullerenes.^[3]

Data on Fullerene Thermal Stability

Due to the lack of specific quantitative data for pristine **C-82** fullerene, the following table summarizes available data for the more common C-60 fullerene and a fullerene mixture to provide a comparative context.

Fullerene Type	Analysis Method	Atmosphere	Key Thermal Events	Reference
C-60	TGA	Air	Onset of weight loss ~450-550 °C (combustion)	[4]
TGA	Nitrogen	Sublimation begins > 500 °C	[3]	
Mixed Fullerenes (MF)	TGA	Nitrogen	Sublimation begins > 500 °C, ~30% residue at 1000 °C	[3]

Experimental Protocols

The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to the study of fullerene thermal stability. These protocols are based on methodologies reported for C-60 and other carbon nanomaterials and should be adapted for specific studies on **C-82**.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of materials by measuring changes in mass as a function of temperature.

Objective: To determine the onset temperature of decomposition or sublimation and to quantify mass loss at different temperatures.

Apparatus: A thermogravimetric analyzer capable of operating up to at least 1000 °C with precise temperature and atmosphere control.

Sample Preparation:

- Ensure the **C-82** fullerene sample is of high purity and free from solvent residues, which can affect the TGA curve. Pre-heating the sample under vacuum at a moderate temperature (e.g., 200-250 °C) can help remove volatile impurities.

- Weigh an appropriate amount of the sample (typically 2-10 mg) into a TGA crucible (e.g., alumina or platinum).

Experimental Procedure:

- Place the crucible in the TGA furnace.
- Purge the system with the desired gas (e.g., high-purity nitrogen for inert atmosphere studies or dry air for oxidative stability studies) at a controlled flow rate (e.g., 20-100 mL/min).
- Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
- Record the mass loss and temperature continuously throughout the experiment.

Data Analysis:

- Plot the percentage of mass loss versus temperature to obtain the TGA curve.
- The onset temperature of decomposition is typically determined by the intersection of the baseline with the tangent of the steepest mass loss slope.
- The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the identification of phase transitions and thermal decomposition events.

Objective: To identify endothermic and exothermic transitions, such as melting, crystallization, and decomposition.

Apparatus: A differential scanning calorimeter.

Sample Preparation:

- Accurately weigh a small amount of the **C-82** sample (typically 1-5 mg) into a DSC pan (e.g., aluminum or hermetically sealed pan).
- Seal the pan to ensure a controlled atmosphere during the analysis.

Experimental Procedure:

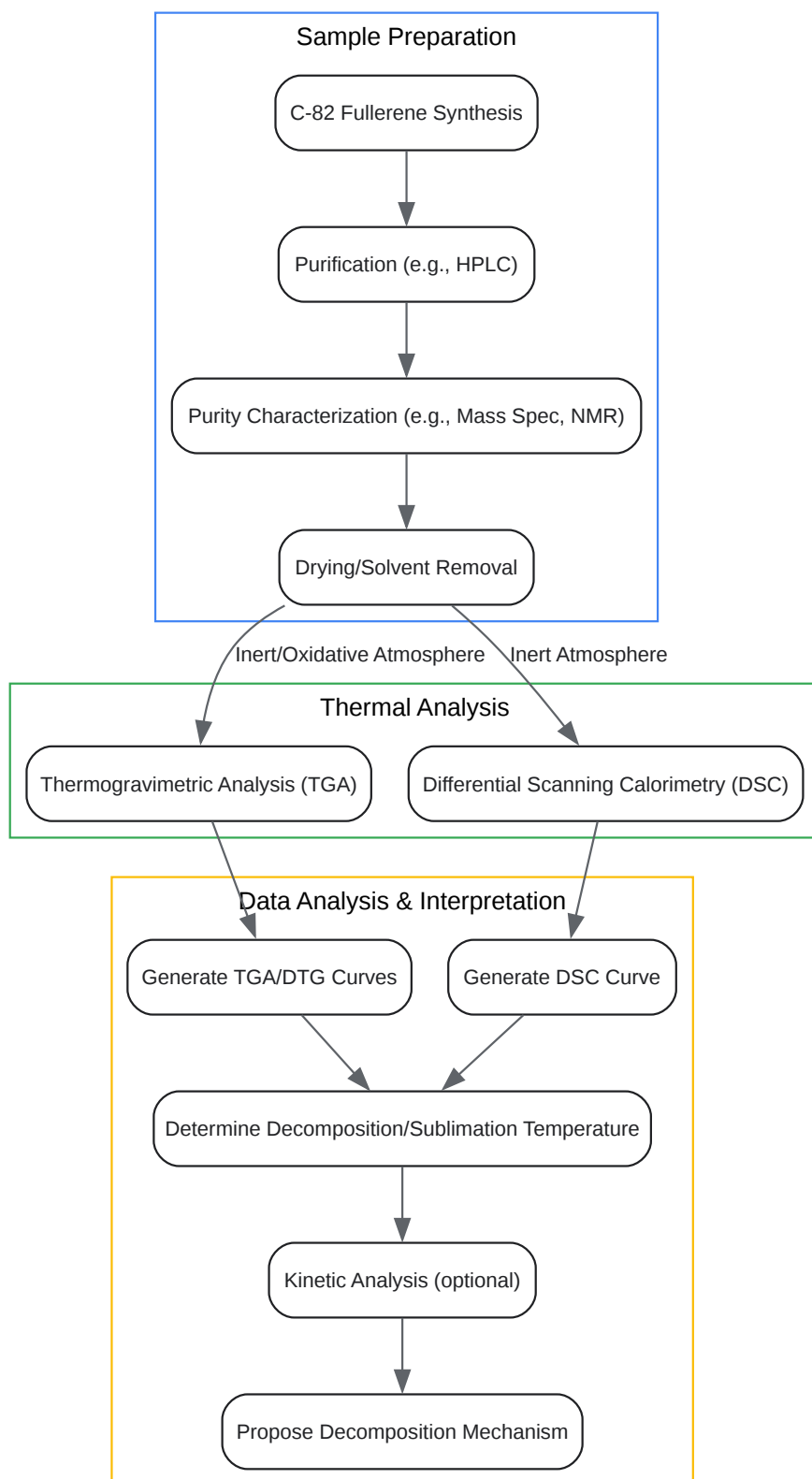
- Place the sample pan and an empty reference pan in the DSC cell.
- Heat the sample at a controlled rate (e.g., 10 °C/min) under a purge of inert gas (e.g., nitrogen).
- Record the heat flow as a function of temperature.

Data Analysis:

- Plot the heat flow versus temperature.
- Exothermic peaks indicate processes that release heat (e.g., crystallization, some decompositions), while endothermic peaks indicate processes that absorb heat (e.g., melting, sublimation, some decompositions).
- The peak temperature and the area under the peak (enthalpy change) provide quantitative information about the thermal event.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the thermal stability of **C-82** fullerene.

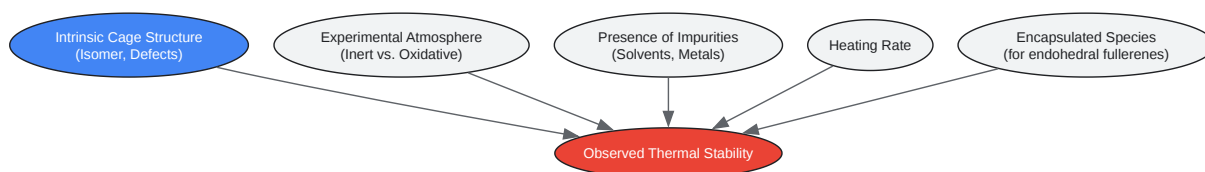


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Caption: Workflow for Investigating **C-82** Fullerene Thermal Stability.

Logical Relationship of Fullerene Stability Factors

The thermal stability of a fullerene is not an intrinsic constant but is influenced by several interrelated factors.



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Caption: Factors Influencing the Thermal Stability of **C-82** Fullerene.

Conclusion and Future Outlook

The thermal stability of **C-82** fullerene is a critical parameter for its potential applications, particularly in drug development where sterilization and storage conditions are paramount. While direct experimental data for pristine **C-82** is sparse, the available information on related fullerenes provides a solid foundation for designing and interpreting future studies. The provided experimental protocols for TGA and DSC offer a starting point for researchers to systematically investigate the thermal properties of **C-82** and its derivatives.

Future research should focus on obtaining high-quality TGA and DSC data for purified **C-82** isomers under various atmospheric conditions. Such studies will be invaluable for establishing a definitive understanding of the intrinsic thermal stability of the **C-82** cage and will pave the way for its confident application in advanced technologies. Furthermore, investigating the thermal decomposition pathways and kinetics will provide deeper insights into the fundamental chemistry of higher fullerenes.

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- To cite this document: BenchChem. [Thermal Stability of C-82 Fullerene: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027884#thermal-stability-of-c-82-fullerene]

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